deacetylpseudolaric acid A
Overview
Description
Deacetylpseudolaric acid A is a diterpenoid compound found in the bark of the tree Pseudolarix amabilis. It has the molecular formula C20H26O5 and a molecular weight of 346.42 g/mol . This compound is known for its diverse biological activities, including cytotoxic and antifungal properties .
Mechanism of Action
Target of Action
Deacetylpseudolaric Acid A is a compound found in the bark of Pseudolarix amabilis . The primary targets of this compound are yet to be fully identified, as research is ongoing.
Biochemical Pathways
It has been identified that pseudolaric acid c2 (pc2) is the predominant metabolite in plasma, urine, bile, and feces after both oral and intravenous administrations to rats . Other metabolites such as demethoxydeacetoxypseudolaric acid B (DDPB), a metabolite proposed to be the glucoside of PC2 (PC2G), as well as pseudolaric acid C (PC), pseudolaric acid A (PA), pseudolaric acid A O-beta-D glucopyranoside (PAG), pseudolaric acid B O-beta-D glucopyranoside (PBG) and this compound (DPA) originated from TDA could also be detected .
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism into various metabolites. As mentioned earlier, Pseudolaric acid C2 (PC2) is the predominant metabolite in plasma, urine, bile, and feces after both oral and intravenous administrations to rats . The ADME properties of this compound and their impact on bioavailability are still under investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deacetylpseudolaric acid A involves several steps, starting from naturally occurring diterpenoids. The process typically includes hydrolysis, oxidation, and esterification reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound is generally achieved through extraction from the bark of Pseudolarix amabilis, followed by purification using chromatographic techniques. The extraction process involves the use of organic solvents such as methanol or ethanol, and the purification is typically done using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Deacetylpseudolaric acid A undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include esterification and amidation, using reagents like acyl chlorides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are often used in further synthetic applications .
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of other complex diterpenoids.
Biology: Studied for its role in cell signaling and apoptosis.
Medicine: Investigated for its anticancer properties, particularly its ability to induce cell death in cancer cells.
Industry: Utilized in the development of antifungal agents and other bioactive compounds
Comparison with Similar Compounds
Similar Compounds
- Pseudolaric acid A
- Pseudolaric acid B
- Pseudolaric acid C
- Methyl pseudolarate A
- Demethoxydeacetoxypseudolaric acid B
Uniqueness
Deacetylpseudolaric acid A is unique due to its specific structural features, such as the presence of a hydroxy group and a conjugated diene system. These features contribute to its distinct biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2E,4E)-5-[(1R,7S,8R,9R)-7-hydroxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-13-6-10-19-11-8-15(20(19,24)12-7-13)18(3,25-17(19)23)9-4-5-14(2)16(21)22/h4-6,9,15,24H,7-8,10-12H2,1-3H3,(H,21,22)/b9-4+,14-5+/t15-,18+,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOMHFMKUJFDBH-SWRVIOJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC23CCC(C2(CC1)O)C(OC3=O)(C)C=CC=C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@]23CC[C@H]([C@]2(CC1)O)[C@@](OC3=O)(C)/C=C/C=C(\C)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311131 | |
Record name | Deacetylpseudolaric acid A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82508-37-0 | |
Record name | Deacetylpseudolaric acid A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82508-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deacetylpseudolaric acid A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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